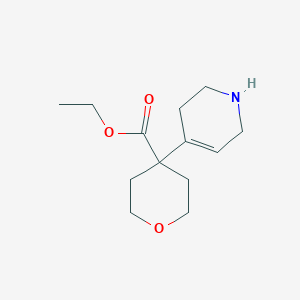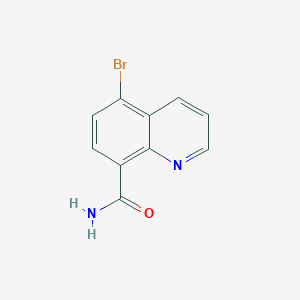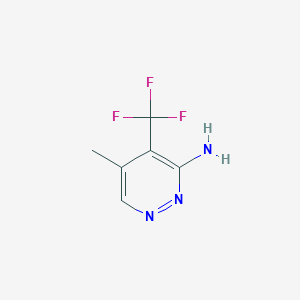
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate is a synthetic organic compound with the molecular formula C13H21NO3 It is characterized by the presence of a tetrahydropyridine ring fused to an oxane ring, with an ethyl ester functional group attached to the carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under catalytic conditions.
Formation of the Oxane Ring: The oxane ring can be synthesized via cyclization reactions involving appropriate diols and epoxides.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring to form piperidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Research: It serves as a probe in studies involving enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyridine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.
類似化合物との比較
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)benzoate: Similar structure but with a benzoate group instead of an oxane ring.
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)butanoate: Similar structure but with a butanoate group instead of an oxane ring.
Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)propanoate: Similar structure but with a propanoate group instead of an oxane ring.
Uniqueness: Ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-17-12(15)13(5-9-16-10-6-13)11-3-7-14-8-4-11/h3,14H,2,4-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVCNMBKJWPXJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C2=CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)

![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

